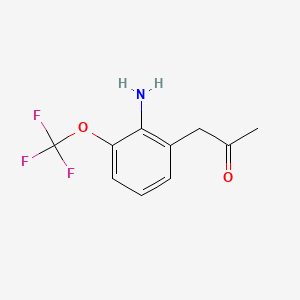
Trifluorovinylbis(trifluoromethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluorovinylbis(trifluoromethyl)amine is an organofluorine compound characterized by the presence of trifluoromethyl groups and a trifluorovinyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trifluorovinylbis(trifluoromethyl)amine typically involves the trifluoromethylation of secondary amines. One common method utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na) as a trifluoromethylating agent. This reaction is carried out under mild conditions and exhibits good functional group tolerance . Another approach involves the use of trifluoromethyl ketimines, which undergo nucleophilic addition reactions to form the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trifluorovinylbis(trifluoromethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl oxides, while substitution reactions can produce a variety of functionalized amines.
Applications De Recherche Scientifique
Trifluorovinylbis(trifluoromethyl)amine has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of trifluorovinylbis(trifluoromethyl)amine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The trifluorovinyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylamines: These compounds share the trifluoromethyl group but lack the trifluorovinyl group, resulting in different chemical properties and reactivity.
Trifluoromethyl ketimines: These compounds are used as intermediates in the synthesis of trifluorovinylbis(trifluoromethyl)amine and have similar reactivity but different structural features.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and trifluorovinyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various applications, particularly in the development of fluorinated pharmaceuticals and materials .
Propriétés
Numéro CAS |
13821-49-3 |
|---|---|
Formule moléculaire |
C4F9N |
Poids moléculaire |
233.03 g/mol |
Nom IUPAC |
1,2,2-trifluoro-N,N-bis(trifluoromethyl)ethenamine |
InChI |
InChI=1S/C4F9N/c5-1(6)2(7)14(3(8,9)10)4(11,12)13 |
Clé InChI |
WZASSYDMYUZHRC-UHFFFAOYSA-N |
SMILES canonique |
C(=C(F)F)(N(C(F)(F)F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)
